2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

Physicochemical properties Lead-likeness Fragment-based drug discovery

2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CAS 214542-56-0) is a fused thieno[3,4-c]pyrazole bearing a primary amine at the 3-position and an N-methyl substituent. With a molecular formula of C₆H₉N₃S, a molecular weight of 155.22 g/mol, and a calculated logP of -0.56, it is the most compact and hydrophilic member of the commonly sourced 2-substituted thieno[3,4-c]pyrazol-3-amine family.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
CAS No. 214542-56-0
Cat. No. B1486722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
CAS214542-56-0
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCN1C(=C2CSCC2=N1)N
InChIInChI=1S/C6H9N3S/c1-9-6(7)4-2-10-3-5(4)8-9/h2-3,7H2,1H3
InChIKeyKGKMOASZDHGIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthieno[3,4-c]pyrazol-3-amine: Compact Kinase Building Block


2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CAS 214542-56-0) is a fused thieno[3,4-c]pyrazole bearing a primary amine at the 3-position and an N-methyl substituent . With a molecular formula of C₆H₉N₃S, a molecular weight of 155.22 g/mol, and a calculated logP of -0.56, it is the most compact and hydrophilic member of the commonly sourced 2-substituted thieno[3,4-c]pyrazol-3-amine family [1]. The scaffold is recognized in both patent and primary literature as a privileged template for ATP-competitive kinase inhibitor design [2].

Fragment-based library construction compatible
ATP-competitive kinase inhibitor design template
Compact hydrophilic core for lead optimization

2-Methylthieno[3,4-c]pyrazol-3-amine: N-Substitution Matters


Within the 2-substituted thieno[3,4-c]pyrazol-3-amine series, the N-substituent dictates physicochemical properties that are critical for developability. Replacing the small methyl group on 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine with a tert-butyl group raises the molecular weight from 155.22 to 197.30 Da and shifts the predicted logP from -0.56 to a more lipophilic range, while introducing a 4-chlorophenyl substituent increases molecular weight to 251.74 Da . These differences directly impact solubility, permeability, and metabolic stability profiles, meaning that analogs cannot be freely interchanged in a lead optimization campaign without altering the core physicochemical trajectory. The quantitative evidence below demonstrates that the 2-methyl analog occupies a distinct, advantageous parameter space relative to its nearest comparators.

2-tert-butyl analog raises molecular weight and lipophilicity, altering lead optimization physicochemical trajectory.
2-aryl (phenyl, 4-chlorophenyl) analogs reduce aqueous solubility and 3-amine reactivity, limiting downstream derivatization.
Procurement cost and lead time differ; 2-methyl variant offers listed pricing and rapid delivery not guaranteed for other analogs.

2-Methyl-Thienopyrazole: Property Differentiation


Low Molecular Weight and LogP Advantage

2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine exhibits a molecular weight of 155.22 Da and a calculated logP of -0.56, whereas the 2-tert-butyl analog (CAS 214542-59-3) has a molecular weight of 197.30 Da and higher predicted lipophilicity, and the 2-(4-chlorophenyl) analog (CAS 214542-52-6) reaches 251.74 Da . The 2-methyl compound is the only member of the comparator set that simultaneously satisfies the Rule-of-Three criteria for fragment-based screening (MW < 300, logP ≤ 3) .

MW & LogP Comparison
Data to verify
155.22 Da, logP -0.56
vs tert-butyl: 197.30 Da, logP >2
vs 4-Cl-Ph: 251.74 Da
Supports fragment-based library fit
Rule-of-3 compliant; data from Chemchart
Physicochemical properties Lead-likeness Fragment-based drug discovery

Aqueous Solubility vs. Aryl Analogs

The N-methyl substituent on 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine confers markedly lower lipophilicity (logP -0.56) compared to the 2-phenyl analog (CAS 95469-88-8), which has a molecular weight of 220.30 Da and a predicted logP expected to exceed 2.0 . Empirical solubility models consistently rank the N-methyl compound as more soluble; for example, the Hit2Lead database classifies the compound with a favorable logP for aqueous compatibility, a property not shared by the bulkier aryl analogs .

Aqueous Solubility vs Aryl
Class-level
logP -0.56 vs >2.0 (aryl)
MW advantage 65–96 Da
Higher predicted solubility for assays
Class-level inference; verify experimentally
Aqueous solubility Drug-likeness Biopharmaceutical profiling

Lower Boiling Point vs. tert-Butyl Analog

The predicted boiling point of 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is 289.69 °C (EPI Suite), whereas the 2-tert-butyl analog (CAS 214542-59-3) exhibits a boiling point of 366.6 °C at 760 mmHg [1]. This 77 °C difference reflects the weaker intermolecular forces in the less bulky, lower-molecular-weight 2-methyl compound.

Boiling Point Delta
Reported
76.9 °C lower than tert-butyl analog
Easier distillation and purification
Predicted (EPI Suite); scale-up relevant
Physicochemical properties Handling and purification Scale-up

Procurement Cost and Purity

2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is commercially available at 95% purity from multiple vendors with transparent pricing: $34 for 200 µmol and $51 for 1 g (Hit2Lead) . In contrast, the 2-tert-butyl analog is typically offered at 97% purity with a 10-day lead time (Chemsrc), and aryl-substituted analogs such as 2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine are less frequently stocked in ready-to-ship quantities .

Procurement & Purity
Data to verify
1 g listed ~$51 (95%)
vs tert-butyl: 10-day lead
vs aryl: quote-based
Transparent pricing accelerates SAR
Availability as of 2026-05-02; verify vendor
Procurement Cost-effectiveness Commercial availability

Steric Accessibility of 3-Amino Group

The small N-methyl group on the target compound presents minimal steric hindrance around the 3-amino group, enabling efficient acylation, sulfonylation, and reductive amination reactions . In contrast, the 2-tert-butyl analog encumbers the 3-amino position with a bulky neopentyl-like substituent, which has been shown to reduce nucleophilic reactivity and limit the scope of amide coupling reactions . This steric accessibility has been exploited in patents where the 2-methyl variant is used as a key intermediate for constructing elaborated kinase inhibitor chemotypes [1].

Steric Accessibility
Reported
Unhindered 3-amine
Methyl (Es ~0) vs tert-butyl (Es ~ -1.54)
Enables late-stage derivatization
Patent-reported synthetic transformations
Synthetic versatility Medicinal chemistry Structure-activity relationships

2-Methylthieno[3,4-c]pyrazol-3-amine: Procurement Scenarios


Fragment-Based Lead Discovery

The compound's low molecular weight (155.22 Da) and calculated logP of -0.56 place it firmly within Rule-of-Three space for fragment-based screening . Procurement should prioritize this analog when building fragment libraries targeting kinases, as it offers a polar, ligand-efficient starting point that is highly amenable to subsequent fragment growth.

Kinase Inhibitor Optimization

The small N-methyl substituent preserves the nucleophilicity and accessibility of the 3-amino group for amide bond formation . This compound is the recommended core when the downstream SAR plan involves diverse N-acylation or sulfonylation reactions that would be hindered by bulkier 2-tert-butyl or 2-aryl analogs.

Cost-Sensitive Medicinal Chemistry

With publicly listed pricing of $51/g (Hit2Lead) and rush delivery availability, the 2-methyl analog is the most economically accessible member of the series for iterative SAR exploration . Program managers should stock this scaffold as the default thieno[3,4-c]pyrazole core and reserve more expensive, custom-synthesized aryl analogs for advanced leads.

Scale-Up Feasibility

The predicted boiling point of 289.69 °C—76.9 °C lower than the 2-tert-butyl analog—indicates easier handling during solvent evaporation and distillation . Process chemists evaluating scalable routes to thieno[3,4-c]pyrazole-based candidates should select the 2-methyl variant for initial kilo-scale demonstration runs .

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Low MW & Rule-of-3 space
Solubility & ligand efficiency
Kinase Inhibitor Optimization
Unhindered 3-amine reactivity
Acylation/sulfonylation scope
Cost-Sensitive Medicinal Chemistry
Transparent pricing & rush delivery
Budget impact & lead time
Scale-Up Feasibility
Lower boiling point (predicted)
Distillation process handling
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